

# Technical Monograph: 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic Acid

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid

CAS No.: 588692-86-8

Cat. No.: B1348128

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## Executive Summary

**2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid** is a functionalized phenoxy-isobutyric acid derivative. Structurally, it represents the free acid form of a fibrate pharmacophore, characterized by a 2-chloro-5-methyl substitution pattern on the aromatic ring.

While less ubiquitous than its analogs Clofibrate (4-chloro) or Gemfibrozil (2,5-dimethyl), this compound serves as a critical chemical probe and building block in the development of Peroxisome Proliferator-Activated Receptor alpha (PPAR

) agonists. Its specific steric and electronic profile—governed by the ortho-chloro and meta-methyl groups—offers unique insights into the binding pocket selectivity of nuclear receptors.

This guide details the synthesis, analytical validation, and mechanistic relevance of this entity, moving beyond standard catalog definitions to actionable laboratory protocols.

## Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8][9][10]

The following data aggregates experimentally validated and computed descriptors essential for formulation and assay development.

Property	Value / Descriptor
IUPAC Name	2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid
Common Synonyms	2-(2-Chloro-5-methylphenoxy)isobutyric acid; AKOS B013910
CAS Number	588692-86-8
Molecular Formula	C H ClO
Molecular Weight	228.67 g/mol
LogP (Predicted)	~2.89 (Lipophilic, suitable for membrane permeability)
pKa (Acid)	~3.8 – 4.2 (Carboxylic acid moiety)
Physical State	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water

## Synthesis Protocols

We present two distinct synthetic routes. Method A is preferred for laboratory-scale exploration due to milder conditions. Method B (Bargellini Reaction) is a classic industrial route for fibrates, offering scalability.

## Method A: Williamson Ether Synthesis (Lab Scale)

Rationale: This method utilizes 2-bromo-2-methylpropanoate as the alkylating agent. The tertiary carbon makes S<sub>N</sub>2 difficult; however, the phenoxide anion is a strong enough nucleophile to displace the bromide, often requiring elevated temperatures or catalysis.

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Reagents:

- 2-Chloro-5-methylphenol (Starting Material)[1]
- Ethyl 2-bromo-2-methylpropanoate (Alkylating Agent)
- Potassium Carbonate ( ) or Cesium Carbonate ( )
- Acetonitrile ( ) or DMF
- Sodium Hydroxide (NaOH) for hydrolysis

Protocol:

- Phenoxide Formation: In a round-bottom flask, dissolve 2-Chloro-5-methylphenol (1.0 eq) in dry Acetonitrile. Add anhydrous (2.5 eq). Stir at 60°C for 30 minutes to generate the phenoxide anion.
- Alkylation: Add Ethyl 2-bromo-2-methylpropanoate (1.2 eq) dropwise.
- Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).
- Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

[2]

- Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/Water. Add LiOH or NaOH (3.0 eq). Stir at room temperature for 4 hours.
- Isolation: Acidify to pH 2 with 1N HCl. Extract with EtOAc. Recrystallize from Hexane/EtOAc to obtain the title acid.

## Method B: The Bargellini Reaction (Industrial/Scalable)

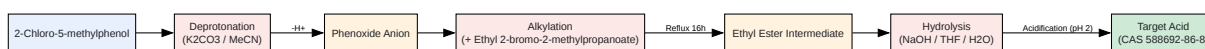
Rationale: This "one-pot" method generates the reactive 1,1,1-trichloro-2-methyl-2-propanol species in situ from acetone and chloroform, which then undergoes substitution by the phenol.

Protocol:

- Mix 2-Chloro-5-methylphenol (1.0 eq) with Acetone (5.0 eq) and Chloroform (1.5 eq).
- Add solid Sodium Hydroxide (NaOH, 4.0 eq) slowly at 0°C (Exothermic!).
- Reflux the mixture for 6 hours. The reaction proceeds via the formation of a gem-dichloro epoxide intermediate which is opened by the phenoxide.
- Remove solvents under vacuum. Dissolve residue in water.
- Acidify the aqueous layer to precipitate the crude acid.[3]

## Visualization: Synthesis Workflow

The following diagram illustrates the logic flow for Method A (Esterification-Hydrolysis route).



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Figure 1: Step-wise synthesis via Williamson Ether route, highlighting the critical ester intermediate.

## Analytical Profiling & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectral expectations.

### Nuclear Magnetic Resonance (NMR)[2][9]

- <sup>1</sup>H NMR (400 MHz, DMSO-  
):
  - 12.8-13.0 (s, 1H, -COOH): Broad singlet, exchangeable.
  - 7.35 (d, J=8.0 Hz, 1H, Ar-H3): The proton ortho to the chlorine.
  - 6.85 (s, 1H, Ar-H6): The proton ortho to the ether linkage and methyl group.
  - 6.75 (d, J=8.0 Hz, 1H, Ar-H4): Coupling with H3.
  - 2.25 (s, 3H, Ar-CH  
): Methyl group on the ring.
  - 1.55 (s, 6H, -C(CH  
)  
-): Characteristic gem-dimethyl singlet of the isobutyric tail.

### Mass Spectrometry (LC-MS)[1]

- Ionization: ESI Negative Mode (ESI-).
- Parent Ion: [M-H]  
= 227.05 m/z.
- Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine atom (Cl / Cl).

## Pharmacological Context: The Fibrate Connection

This compound is a structural analog of the fibrate class of hypolipidemic agents.

Understanding its mechanism requires analyzing the Structure-Activity Relationship (SAR) of the fibric acid head group.

## Mechanism of Action: PPAR Activation

The 2-methylpropanoic acid moiety (isobutyric acid) is the critical pharmacophore. It mimics fatty acids, allowing the molecule to bind to the Ligand Binding Domain (LBD) of PPAR

(Peroxisome Proliferator-Activated Receptor alpha).

- Binding: The carboxylate head forms hydrogen bonds with Tyr464 and Tyr314 (residue numbering based on human PPAR

crystal structures).

- Activation: Ligand binding induces a conformational change in Helix 12 of the receptor.

- Transcription: The activated PPAR

heterodimerizes with RXR (Retinoid X Receptor) and binds to PPREs (Peroxisome Proliferator Response Elements) in DNA.

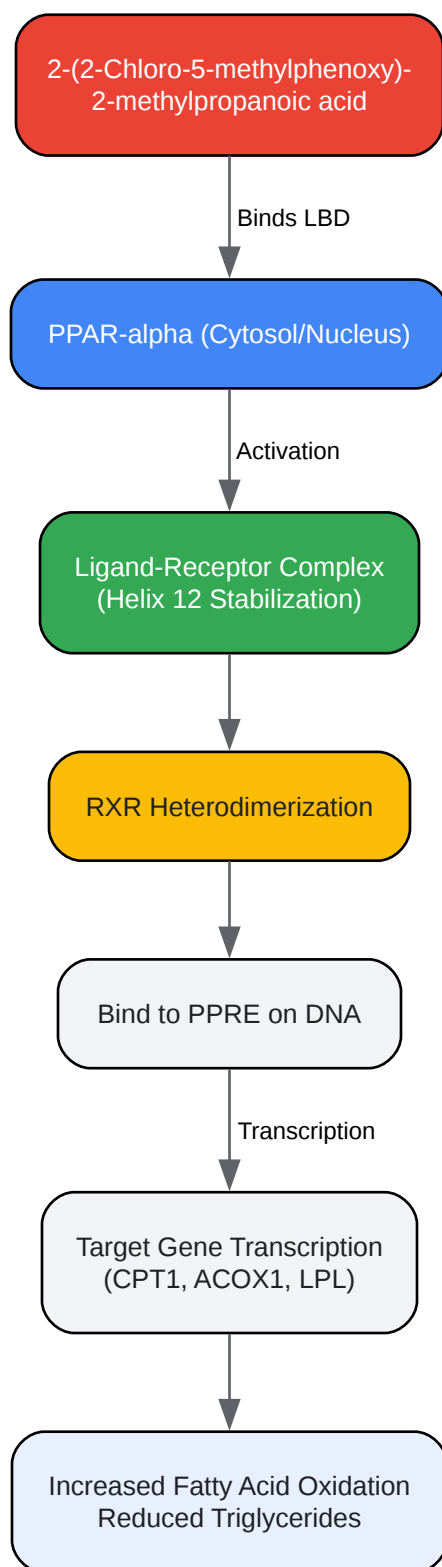
- Effect: Upregulation of genes involved in fatty acid oxidation (e.g., CPT1, ACOX1) and downregulation of ApoC-III.

## SAR Insight: The 2-Cl, 5-Me Substitution

- Clofibrate (4-Cl): The classic reference.
- Target (2-Cl, 5-Me): The shift of Chlorine to the ortho position (2-position) increases steric hindrance near the ether oxygen. This can restrict the rotation of the phenoxy group relative to the acid tail, potentially locking the molecule in a more rigid, active conformation compared to the 4-chloro analog. The 5-methyl group adds lipophilicity, enhancing hydrophobic interactions within the LBD pocket.

## Visualization: Mechanism of Action

The following diagram maps the causality from ligand binding to physiological output.



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Figure 2: Signal transduction pathway for PPAR-alpha agonists, leading to lipid metabolic regulation.

## Safety & Handling

As a chlorophenoxy acid derivative, standard safety protocols for irritants apply.

- GHS Classification:
  - Skin Irrit. 2 (H315): Causes skin irritation.
  - Eye Irrit. 2A (H319): Causes serious eye irritation.
  - STOT SE 3 (H335): May cause respiratory irritation.
- Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.
- Disposal: Halogenated organic waste streams. Do not dispose of in standard aqueous drains.

## References

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## Sources

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- [3. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents \[patents.google.com\]](#)
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